molecular formula C₃H₆Cl₂O₂S B1145731 2-Chloro-1-propanesulfonyl Chloride CAS No. 2386-59-6

2-Chloro-1-propanesulfonyl Chloride

Cat. No.: B1145731
CAS No.: 2386-59-6
M. Wt: 177.05
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-propanesulfonyl Chloride can be synthesized through the chlorination of 1-propanesulfonyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

C3H7SO2Cl+SOCl2C3H6Cl2O2S+SO2+HCl\text{C3H7SO2Cl} + \text{SOCl2} \rightarrow \text{C3H6Cl2O2S} + \text{SO2} + \text{HCl} C3H7SO2Cl+SOCl2→C3H6Cl2O2S+SO2+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-propanesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1-propanesulfonyl Chloride involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles, such as amines, alcohols, and thiols, through nucleophilic substitution reactions. The sulfonyl chloride group (SO2Cl) is highly reactive and facilitates the formation of sulfonamide, sulfonate, and sulfonothioate bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-propanesulfonyl Chloride is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis for the preparation of various sulfonyl-containing compounds .

Properties

CAS No.

2386-59-6

Molecular Formula

C₃H₆Cl₂O₂S

Molecular Weight

177.05

Origin of Product

United States

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